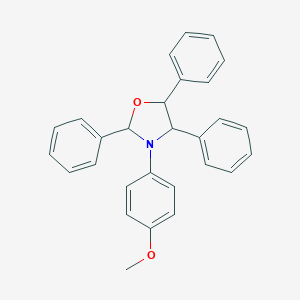
Methyl 4-(2,4,5-triphenyl-1,3-oxazolidin-3-yl)phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2,4,5-triphenyl-1,3-oxazolidin-3-yl)phenyl ether, commonly known as MTOPE, is a chemical compound with a molecular formula of C31H25NO2. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. MTOPE has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In
科学的研究の応用
MTOPE has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of anti-cancer drugs. It has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer. MTOPE has also been investigated for its anti-inflammatory and anti-bacterial properties. In addition, MTOPE has been used as a building block for the synthesis of other organic compounds, such as chiral ligands and polymers.
作用機序
The mechanism of action of MTOPE is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. MTOPE has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of enzymes involved in inflammation and bacterial growth.
Biochemical and Physiological Effects
MTOPE has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to determine the long-term effects of MTOPE exposure on human health.
実験室実験の利点と制限
One of the main advantages of MTOPE is its high purity and stability, which make it a reliable reagent for laboratory experiments. However, MTOPE is relatively expensive and requires specialized equipment and expertise for its synthesis. In addition, its cytotoxicity can pose a risk to researchers if proper safety precautions are not taken.
将来の方向性
There are several potential future directions for the research on MTOPE. One area of interest is the development of MTOPE-based anti-cancer drugs with improved efficacy and reduced toxicity. Another direction is the synthesis of novel chiral ligands and polymers using MTOPE as a building block. Furthermore, the anti-inflammatory and anti-bacterial properties of MTOPE could be further explored for potential applications in the treatment of infectious and inflammatory diseases.
Conclusion
In conclusion, Methyl 4-(2,4,5-triphenyl-1,3-oxazolidin-3-yl)phenyl ether is a promising chemical compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of MTOPE and to develop new applications for this compound.
合成法
The synthesis of MTOPE is a multi-step process that involves the reaction of 4-bromoacetophenone with 2,4,5-triphenyl-1,3-oxazolidin-3-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sodium hydride and methyl iodide to obtain MTOPE. The overall yield of this process is around 60%, and the purity of the final product can be enhanced through recrystallization.
特性
分子式 |
C28H25NO2 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-2,4,5-triphenyl-1,3-oxazolidine |
InChI |
InChI=1S/C28H25NO2/c1-30-25-19-17-24(18-20-25)29-26(21-11-5-2-6-12-21)27(22-13-7-3-8-14-22)31-28(29)23-15-9-4-10-16-23/h2-20,26-28H,1H3 |
InChIキー |
SIDWUTWAPFJZCA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(C(OC2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
COC1=CC=C(C=C1)N2C(C(OC2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281977.png)
![6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281980.png)
![6-[[4-[4-(2-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281981.png)
![2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281982.png)
![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)
![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)